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Introduction
The catalytic enantioselective crotylation of alcohols represents a significant advancement in

asymmetric synthesis, providing a direct and efficient route to enantioenriched homoallylic

alcohols. These structural motifs are valuable building blocks in the synthesis of complex

natural products and pharmaceuticals, particularly polyketides. Traditional methods often rely

on stoichiometric, pre-formed chiral crotylmetal reagents, which can be sensitive and generate

significant waste. Modern catalytic approaches, particularly those employing iridium and

ruthenium catalysts, utilize a "borrowing hydrogen" or "hydrogen auto-transfer" strategy.[1][2]

This allows for the direct use of stable and readily available alcohols as substrates, which are

transiently oxidized in situ to the corresponding aldehydes. This in-situ generation avoids the

need for a separate oxidation step and the handling of often unstable aldehydes. The

crotylating agents in these reactions are typically simple, stable precursors like α-methyl allyl

acetate or butadiene.[3][4]

Catalytic Systems
Iridium-Catalyzed Systems
Iridium catalysts, particularly those based on ortho-cyclometalated iridium C,O-benzoate

complexes, have proven highly effective for the anti-diastereoselective and enantioselective

crotylation of a wide range of primary alcohols.[3][5] These reactions typically employ a chiral
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phosphine ligand, such as SEGPHOS, to induce high levels of stereocontrol. The crotylation is

achieved using α-methyl allyl acetate as the crotyl source, proceeding via a transfer

hydrogenation mechanism.[3][5] A notable advantage of some iridium systems is the ability to

isolate a single-component precatalyst, which can lead to enhanced reactivity and selectivity at

lower reaction temperatures.

Ruthenium-Catalyzed Systems
Ruthenium-based catalytic systems offer a complementary approach, often utilizing butadiene

as the crotylating agent.[4][6] Ruthenium catalysts modified with chiral phosphate counterions

or chiral phosphine ligands like JOSIPHOS can achieve high levels of anti-diastereo- and

enantioselectivity.[4][6] These reactions also proceed via a redox-triggered C-C coupling

directly from the alcohol oxidation level.[4] A key feature of some ruthenium-catalyzed systems

is the ability to selectively perform crotylation on primary alcohols in the presence of

unprotected secondary alcohols.[6]

Data Presentation
Table 1: Iridium-Catalyzed Enantioselective Crotylation
of Alcohols with α-Methyl Allyl Acetate
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Entry
Alcohol
Substra
te

Catalyst
System

Temp
(°C)

Yield
(%)

dr
(anti:sy
n)

ee (%)
Referen
ce

1
Benzyl

alcohol

[Ir(cod)Cl

]₂/(S)-

SEGPHO

S/4-

cyano-3-

nitrobenz

oic acid

90 78 7.5:1 >99 [5]

2

4-

Methoxy

benzyl

alcohol

[Ir(cod)Cl

]₂/(S)-

SEGPHO

S/4-

cyano-3-

nitrobenz

oic acid

90 85 7.4:1 99 [5]

3

4-

Nitrobenz

yl alcohol

[Ir(cod)Cl

]₂/(S)-

SEGPHO

S/4-

cyano-3-

nitrobenz

oic acid

90 71 6.5:1 >99 [5]

4
Cinnamyl

alcohol

[Ir(cod)Cl

]₂/(S)-

SEGPHO

S/4-

cyano-3-

nitrobenz

oic acid

90 75 6.2:1 98 [5]

5 1-

Hexanol

[Ir(cod)Cl

]₂/(S)-

SEGPHO

S/4-

90 65 7.8:1 99 [5]
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cyano-3-

nitrobenz

oic acid

6

4-

Chlorobe

nzyl

alcohol

(S)-I

precataly

st

60 76 >20:1 99 [3]

7

4-

(Trifluoro

methyl)b

enzyl

alcohol

(S)-I

precataly

st

60 81 >20:1 99 [3]

Table 2: Ruthenium-Catalyzed Enantioselective
Crotylation of Primary Alcohols with Butadiene
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Entry
Alcohol
Substra
te

Catalyst
System

Temp
(°C)

Yield
(%)

dr
(anti:sy
n)

ee (%)
Referen
ce

1

4-

Methoxy

benzyl

alcohol

RuH₂(CO

)

(PPh₃)₃/

Chiral

Phosphat

e A₉

110 72 6:1 93:7 (er) [1][4]

2

4-

Bromobe

nzyl

alcohol

RuH₂(CO

)

(PPh₃)₃/

Chiral

Phosphat

e A₉

110 66 6:1 94:6 (er) [1][4]

3

2-

Naphthyl

methyl

alcohol

RuH₂(CO

)

(PPh₃)₃/

Chiral

Phosphat

e A₉

110 95 9:1 94:6 (er) [1][4]

4
Benzyl

alcohol

RuI(CO)₃

(η³-

C₃H₅)/SL

-J009-01

110 85 19:1 95 [4]

5

3-Phenyl-

1-

propanol

RuI(CO)₃

(η³-

C₃H₅)/SL

-J009-01

110 82 19:1 94 [4]

6 1,3-

Propane

diol

mono-

RuI(CO)₃

(η³-

C₃H₅)/SL

-J009-01

110 96 10:1 92 [6]
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benzyl

ether

Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed
Enantioselective Crotylation of an Alcohol with α-Methyl
Allyl Acetate
This protocol is based on the in-situ generation of the catalyst as described by Kim, Han, and

Krische.[5]

Materials:

[Ir(cod)Cl]₂ (Iridium precursor)

(S)-SEGPHOS (Chiral ligand)

4-cyano-3-nitrobenzoic acid (Additive)

Cs₂CO₃ (Base)

α-Methyl allyl acetate (Crotylating agent)

Alcohol substrate

Anhydrous THF (Solvent)

Pressure tube (13 x 100 mm²) with a screw cap

Procedure:

To a pressure tube under an argon atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 1.0 mol%),

(S)-SEGPHOS (0.011 mmol, 2.2 mol%), and 4-cyano-3-nitrobenzoic acid (0.02 mmol, 4.0

mol%).

Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
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Add Cs₂CO₃ (0.1 mmol, 20 mol%), the alcohol substrate (0.5 mmol, 1.0 equiv), and α-methyl

allyl acetate (1.0 mmol, 2.0 equiv).

Seal the pressure tube with the screw cap and place it in a preheated oil bath at 90 °C.

Stir the reaction mixture for the time indicated in the relevant literature for the specific

substrate (typically 24-72 h).

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the residue by silica gel flash column chromatography to afford the desired homoallylic

alcohol. The eluent system will depend on the polarity of the product (e.g., ethyl

acetate/hexanes).

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the

enantiomeric excess by chiral stationary phase HPLC analysis.

Protocol 2: General Procedure for Ruthenium-Catalyzed
Enantioselective Crotylation of a Primary Alcohol with
Butadiene
This protocol is based on the procedure described by Ortiz, Spinello, Cho, Wu, and Krische.[4]

Materials:

RuI(CO)₃(η³-C₃H₅) (Ruthenium precatalyst)

SL-J009-01 (JOSIPHOS ligand)

Primary alcohol substrate

Butadiene (Crotylating agent)

Anhydrous solvent (e.g., TFE or isooctane)

Pressure tube with a screw cap

Procedure:
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To a pressure tube under an argon atmosphere, add RuI(CO)₃(η³-C₃H₅) (0.01 mmol, 2.0

mol%) and SL-J009-01 (0.012 mmol, 2.4 mol%).

Add the anhydrous solvent (1.0 mL) and the primary alcohol substrate (0.5 mmol, 1.0 equiv).

Cool the tube to -78 °C (dry ice/acetone bath) and condense a known amount of butadiene

gas (e.g., by bubbling through the solution for a set time or by using a pre-measured amount

in a cooled, sealed vessel).

Seal the pressure tube tightly with the screw cap and allow it to warm to room temperature.

Place the tube in a preheated oil bath at 110 °C and stir for the required reaction time

(typically 24-48 h).

After cooling to room temperature, carefully vent the excess butadiene in a well-ventilated

fume hood.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by silica gel flash column chromatography to isolate the homoallylic

alcohol product.

Determine the diastereomeric and enantiomeric ratios using ¹H NMR and chiral HPLC

analysis, respectively.
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General Experimental Workflow

Catalyst Preparation
(in-situ or pre-catalyst)

Reaction Setup
(Alcohol, Crotyl Donor, Solvent, Base)

Reaction
(Heating in Sealed Tube)

Workup
(Concentration)

Purification
(Column Chromatography)

Analysis
(NMR, HPLC)

Click to download full resolution via product page

Caption: General experimental workflow for catalytic enantioselective crotylation.
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Iridium-Catalyzed Crotylation Cycle

[Ir]-H
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+ Crotyl-OAc
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- RCHO

RCHO Crotyl-OAc

[Ir]-O-CH(R)-crotyl

+ RCHO

+ RCH₂OH
- Product

Homoallylic Alcohol

+ RCH₂OH

RCH₂OH

Click to download full resolution via product page

Caption: Simplified catalytic cycle for iridium-catalyzed crotylation of alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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